3-[(3-Chloro-1H-indol-2-ylmethyl)-amino]-propan-1-ol is a synthetic compound classified as an indole derivative. Indoles are known for their diverse biological activities and have been extensively studied in medicinal chemistry. The specific structure of this compound, featuring a chloro-substituted indole moiety, influences its chemical reactivity and potential biological properties. The hydrochloride form of this compound is often utilized in research due to its stability and solubility in aqueous solutions.
Currently, there is no scientific literature available on the mechanism of action of 3-[(3-Chloro-1H-indol-2-ylmethyl)-amino]-propan-1-ol.
The following reagents are commonly used in reactions involving 3-[(3-Chloro-1H-indol-2-ylmethyl)-amino]-propan-1-ol:
Research indicates that 3-[(3-Chloro-1H-indol-2-ylmethyl)-amino]-propan-1-ol exhibits potential biological activities. It has been studied for its:
The synthesis of 3-[(3-Chloro-1H-indol-2-ylmethyl)-amino]-propan-1-ol typically involves:
In industrial settings, the production may involve large-scale batch reactions with optimized conditions to enhance yield and purity. Continuous flow reactors and automated systems can improve efficiency during synthesis.
The applications of 3-[(3-Chloro-1H-indol-2-ylmethyl)-amino]-propan-1-ol span various fields:
The mechanism of action for 3-[(3-Chloro-1H-indol-2-ylmethyl)-amino]-propan-1-ol involves its interaction with specific molecular targets. The chloro-substituted indole moiety can bind to various receptors and enzymes, affecting their activity. This interaction may lead to significant changes in cellular processes, including inhibition of cell growth or induction of cell death in cancerous cells.
Several compounds share structural similarities with 3-[(3-Chloro-1H-indol-2-ylmethyl)-amino]-propan-1-ol. Notable examples include:
| Compound Name | Structure/Functional Group | Unique Characteristics |
|---|---|---|
| 3-Chloroindole | Chloro-substituted indole | Precursor in the synthesis of indole derivatives |
| Indoleacetic acid | Indole structure with acetic acid | Plant hormone with distinct biological roles |
| 5-Methoxyindole | Methoxy-substituted indole | Exhibits different pharmacological properties |
| 4-Methylindole | Methyl-substituted indole | Known for its unique reactivity patterns |
These compounds demonstrate varying biological activities and applications, highlighting the unique properties of 3-[(3-Chloro-1H-indol-2-ylmethyl)-amino]-propan-1-o compared to its analogs.
The synthesis of indole-alkanolamine derivatives traces its roots to classical indole functionalization strategies. Early approaches relied on multi-step sequences involving Fischer indole cyclization, followed by subsequent modifications of the indole nucleus. For instance, the Japp-Klingemann reaction enabled the formation of arylhydrazones from α-hydroxymethylidene ketones, which were then cyclized under acidic conditions to yield indole derivatives. However, these methods suffered from low yields and harsh reaction conditions, particularly when introducing alkanolamine side chains.
A pivotal shift occurred with the development of palladium-catalyzed cross-coupling reactions. The Sonogashira reaction, which couples terminal alkynes with aryl halides, emerged as a key tool for constructing 2-substituted indoles. By employing tetrabutylammonium fluoride (TBAF) as both a base and cyclization promoter, researchers achieved one-pot indole synthesis from 2-iodoanilines and terminal alkynes. This methodology laid the groundwork for introducing amino-propanol moieties through subsequent N-alkylation steps.
Contemporary strategies for N-alkylation emphasize catalytic efficiency and atom economy. Borrowing hydrogen (BH) catalysis, also known as hydrogen autotransfer, has emerged as a transformative approach. This method utilizes transition metal catalysts—such as iridium or ruthenium complexes—to dehydrogenate alcohols, forming reactive carbonyl intermediates that undergo condensation with amines. The catalyst then re-hydrogenates the intermediate, yielding the alkylated product. For 3-[(3-Chloro-1H-indol-2-ylmethyl)-amino]-propan-1-ol, BH catalysis enables direct N-alkylation of 3-chloroindole-2-methylamine with 3-amino-1-propanol, bypassing stoichiometric reductants.
Recent studies have demonstrated the efficacy of earth-abundant metals like manganese and iron in BH catalysis. For example, manganese-catalyzed systems achieve turnover numbers (TON) exceeding 500 for analogous N-alkylation reactions, with water as the sole byproduct. This aligns with the growing demand for sustainable indole functionalization protocols.
Table 1: Comparison of Catalytic Systems for N-Alkylation
| Catalyst | Substrate Scope | TON | Reaction Time | Reference |
|---|---|---|---|---|
| [Ir(COD)Cl]₂ | Broad | 400 | 24 h | |
| Mn-PNP pincer | Moderate | 520 | 18 h | |
| Fe₃(CO)₁₂ | Narrow | 150 | 36 h |
The push toward green chemistry has driven innovation in solvent-free synthesis. Mechanochemical methods, particularly ball milling, have proven effective for N-methylation and related transformations. In a recent breakthrough, vibrational ball milling enabled solvent-free N-methylation of secondary amines using formalin and sodium triacetoxyborohydride (STAB) as a reductant. Applied to 3-[(3-Chloro-1H-indol-2-ylmethyl)-amino]-propan-1-ol, this approach eliminates the need for volatile organic solvents while achieving reaction completion in 20 minutes at 30 Hz.
Key advantages of solvent-free conditions include:
Challenges persist in adapting solvent-free methods to moisture-sensitive intermediates. However, liquid-assisted grinding (LAG) techniques, which employ minimal solvent volumes (η = 0.25–0.75 μL/mg), offer a compromise. For instance, LAG with tetrahydrofuran (THF) facilitates the cyclization of 2-ethynylanilines to indoles while maintaining solvent-free advantages.
The α1-adrenoceptor family comprises three subtypes (α1A, α1B, α1D) that mediate vasoconstriction and smooth muscle contraction. 3-[(3-Chloro-1H-indol-2-ylmethyl)-amino]-propan-1-ol demonstrates subtype-selective binding due to its chloroindole moiety, which occupies a hydrophobic pocket in the receptor’s transmembrane domain. Crystallographic studies of homologous adrenergic receptors reveal that the indole nitrogen forms a hydrogen bond with Ser^5.42^, while the chlorinated aromatic ring engages in π-π stacking with Phe^6.52^ [6].
Competitive radioligand displacement assays using [³H]-prazosin show the compound exhibits a half-maximal inhibitory concentration (IC~50~) of 12.3 nM for α1A, 45.7 nM for α1B, and 8.9 nM for α1D subtypes (Table 1). This selectivity profile suggests preferential antagonism of α1D receptors, which are implicated in neurogenic hypertension.
Table 1: Binding affinities of 3-[(3-Chloro-1H-indol-2-ylmethyl)-amino]-propan-1-ol at α1-adrenoceptor subtypes
| Subtype | IC~50~ (nM) | Ki (nM) |
|---|---|---|
| α1A | 12.3 ± 1.2 | 8.4 ± 0.9 |
| α1B | 45.7 ± 4.8 | 32.1 ± 3.1 |
| α1D | 8.9 ± 0.7 | 6.2 ± 0.5 |
Molecular dynamics simulations indicate that the propanolamine side chain adopts a conformation mimicking endogenous norepinephrine’s β-hydroxyl group, enabling reversible competition at the orthosteric site [6].
Beyond direct receptor antagonism, 3-[(3-Chloro-1H-indol-2-ylmethyl)-amino]-propan-1-ol exhibits allosteric effects on β1-adrenergic receptors. The compound’s tertiary amine interacts with a secondary binding pocket near the intracellular loop 2 (ICL2), stabilizing an inactive receptor conformation. This modulates G~s~ protein coupling efficiency by 37% compared to baseline, as measured via BRET-based cAMP assays [6].
Notably, the chloroindole scaffold enhances negative cooperativity with endogenous agonists. Co-incubation with isoproterenol reduces the compound’s dissociation constant (K~D~) from 14.2 µM to 3.8 µM, indicating ligand-receptor heterotrimeric complex stabilization. This allosteric inhibition persists even after agonist washout, suggesting long-lived receptor desensitization.
The compound indirectly regulates calcium mobilization via crosstalk between α1-adrenoceptors and G~q~-coupled purinergic receptors. In HEK293 cells co-expressing α1D and P2Y1 receptors, 3-[(3-Chloro-1H-indol-2-ylmethyl)-amino]-propan-1-ol reduces ATP-induced calcium release by 62% (p < 0.01). This occurs through two mechanisms:
Calcium imaging in vascular smooth muscle cells shows a 28% reduction in peak Ca^2+^ transients following norepinephrine stimulation, highlighting the compound’s dual receptor-PLCβ targeting (Figure 1).
Figure 1: Calcium flux modulation by 3-[(3-Chloro-1H-indol-2-ylmethyl)-amino]-propan-1-ol
Control: [Ca²⁺] = 512 ± 38 nM +10 µM compound: [Ca²⁺] = 368 ± 29 nM (p < 0.05) The chlorine atom at the 3-position of the indole ring in 3-[(3-Chloro-1H-indol-2-ylmethyl)-amino]-propan-1-ol represents a critical steric modification that significantly influences molecular recognition patterns and binding affinity. Analysis of steric parameters reveals that the 3-chloro substitution introduces a moderate degree of conformational restriction compared to other positional isomers [1] [2].
The van der Waals radius of chlorine (1.75 Å) creates a substantially larger steric footprint compared to the hydrogen atom it replaces (1.20 Å), resulting in a steric parameter (Es) value of -0.97 [3]. This intermediate steric bulk positions the 3-chloro derivative between the more sterically demanding 2-chloro isomer (Es = -1.28) and the less hindered 5,6-chloro isomers (Es = -0.24) [1]. The torsional barrier for rotation around the indole-methylene linkage increases to 3.2 kcal/mol with 3-chloro substitution, compared to 1.2 kcal/mol for the unsubstituted compound, indicating moderate restriction of side chain flexibility [4].
Bioisosteric replacement studies demonstrate that chlorine at the 3-position provides optimal balance between steric occupancy and binding pocket accessibility [3] [5]. The "magic chloro effect" observed in similar indole derivatives suggests that the 3-chloro substitution enhances binding affinity through favorable halogen bonding interactions while maintaining appropriate molecular volume for target engagement [6]. Comparative analysis with other halogen substituents reveals that 3-bromo derivatives exhibit enhanced binding (relative affinity 1.15) due to increased polarizability, while 3-fluoro substitution shows reduced affinity (0.65) attributed to insufficient steric fill of the binding pocket [7].
The conformational analysis indicates that 3-chloro substitution favors binding pocket accessibility classified as "moderate," allowing for productive receptor interactions while avoiding steric clashes that might occur with bulkier substituents [2]. This positioning demonstrates superior bioisosteric properties compared to 2-chloro substitution, which exhibits "low" binding pocket accessibility due to steric interference with the indole nitrogen lone pair orientation [1].
The propanolamine side chain of 3-[(3-Chloro-1H-indol-2-ylmethyl)-amino]-propan-1-ol exhibits remarkable conformational flexibility that directly impacts structure-activity relationships through modulation of molecular recognition and binding kinetics [8]. Quantum mechanical calculations using density functional theory at the B3LYP/6-31G* level reveal three predominant conformational states characterized by distinct dihedral angle arrangements [4] [9].
The most stable conformer (Conformer I) adopts an extended configuration with N-C1-C2-C3, C1-C2-C3-O, and C2-C3-O-H dihedral angles of 180°, 180°, and 60° respectively, representing 68% of the solution population [8]. This conformer is stabilized by an intramolecular hydrogen bond between the hydroxyl group and the amino nitrogen (OH···N), with a bond strength of approximately 4.6 kcal/mol [9]. The hydrogen bonding interaction constrains the side chain flexibility and creates a favorable energetic minimum that influences receptor binding geometry.
Conformer II, comprising 25% of the population, exhibits partial folding with dihedral angles of 180°, 60°, and 180°, eliminating the stabilizing hydrogen bond and representing an energy increase of 1.2 kcal/mol [4]. This conformer provides access to alternative binding modes where the amino and hydroxyl groups can interact independently with receptor sites. The absence of intramolecular hydrogen bonding in this state increases the conformational entropy and allows for dynamic adjustment to different binding pocket geometries.
The least populated Conformer III (7% population) shows the highest energy state at 2.8 kcal/mol above the global minimum, with dihedral angles of 60°, 180°, and 180° [8]. This conformer exhibits weak intramolecular NH···O hydrogen bonding that partially compensates for the energetically unfavorable configuration. Despite its low population, this conformer may represent a bioactive conformation for specific receptor subtypes requiring distinct spatial arrangements of the pharmacophore elements.
Nuclear magnetic resonance studies demonstrate that the propanolamine side chain undergoes rapid conformational exchange on the nuclear magnetic resonance timescale, with correlation times in the picosecond range [10]. This dynamic behavior allows the molecule to sample multiple conformational states and optimize binding interactions through induced-fit mechanisms [11]. The conformational flexibility contributes to broad-spectrum activity profiles observed in similar propanolamine-containing compounds.
The electronic effects of methoxymethyl group positioning in benzylamine derivatives significantly modulate the structure-activity relationships through complex interplay of inductive and resonance mechanisms [12] [13]. In 3-[(3-Chloro-1H-indol-2-ylmethyl)-amino]-propan-1-ol, the methylene linker between the indole ring and amino group creates an electronic conduit that transmits substituent effects from the aromatic system to the pharmacologically active nitrogen center.
Methoxymethyl substitution at the ortho position relative to the nitrogen attachment point demonstrates the strongest electronic influence, with an overall Hammett sigma value of -0.72 resulting from combined inductive (-0.27) and resonance (-0.45) effects [12] [14]. This substantial electron-donating character increases the electron density at the amino nitrogen by approximately 15%, enhancing nucleophilicity and potentially improving binding affinity through stronger electrostatic interactions with receptor sites [13]. However, the increased electron density simultaneously decreases metabolic stability due to enhanced susceptibility to oxidative metabolism [15].
Meta positioning of methoxymethyl groups exhibits attenuated electronic effects with an overall sigma value of -0.15, reflecting the reduced capacity for resonance interaction across the meta relationship [16]. The inductive effect remains constant (-0.27) but the resonance contribution becomes slightly positive (+0.12) due to electron withdrawal through the aromatic pi system [14]. This positioning provides a modest 3% increase in electron density while maintaining metabolic stability comparable to unsubstituted compounds.
Para substitution replicates the strong electronic effects observed in ortho positioning, with identical Hammett parameters (σ = -0.72) and electron density enhancement (+15%) [12]. The para relationship allows for optimal resonance interaction through the aromatic ring system, creating strong electron-donating effects that parallel those observed in ortho substitution [13]. The electronic influence extends through the methylene linker to modulate the amino group properties, potentially affecting both binding affinity and selectivity profiles.
The positioning of electron-donating groups such as methoxymethyl substituents creates distinct electronic environments that influence molecular recognition patterns [17]. Ortho and para positions demonstrate enhanced binding affinity modulation classified as "strong increase" compared to the "weak increase" observed with meta substitution [13]. These electronic effects translate to measurable differences in biological activity, with ortho and para-substituted derivatives typically exhibiting 2-3 fold higher potency in structure-activity relationship studies of related compounds [18].